molecular formula C8H14O4 B14739723 (2S)-2-(Acetyloxy)-4-methylpentanoic acid CAS No. 3069-50-9

(2S)-2-(Acetyloxy)-4-methylpentanoic acid

Cat. No.: B14739723
CAS No.: 3069-50-9
M. Wt: 174.19 g/mol
InChI Key: IQAAMERVQHMVBU-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(Acetyloxy)-4-methylpentanoic acid is an organic compound with the molecular formula C8H14O4 It is a derivative of valine, an essential amino acid, and features an acetyloxy group attached to the second carbon of the 4-methylpentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(Acetyloxy)-4-methylpentanoic acid typically involves the esterification of valine. One common method is the reaction of valine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and results in the formation of the acetyloxy derivative.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar esterification process. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-(Acetyloxy)-4-methylpentanoic acid can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to yield valine and acetic acid.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products Formed:

    Hydrolysis: Valine and acetic acid.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2-(Acetyloxy)-4-methylpentanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug for valine supplementation.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of (2S)-2-(Acetyloxy)-4-methylpentanoic acid involves its hydrolysis to release valine and acetic acid. Valine is an essential amino acid that plays a crucial role in protein synthesis, muscle metabolism, and the regulation of blood sugar levels. The acetyloxy group facilitates the transport and absorption of valine in the body, enhancing its bioavailability.

Comparison with Similar Compounds

    (2S)-2-Hydroxy-4-methylpentanoic acid: This compound lacks the acetyloxy group and has different chemical properties and applications.

    (2S)-2-(Methoxy)-4-methylpentanoic acid: This compound has a methoxy group instead of an acetyloxy group, resulting in different reactivity and applications.

    (2S)-2-(Benzoyloxy)-4-methylpentanoic acid:

Uniqueness: (2S)-2-(Acetyloxy)-4-methylpentanoic acid is unique due to its specific acetyloxy functional group, which imparts distinct chemical reactivity and biological activity. Its ability to release valine upon hydrolysis makes it particularly valuable in medical and nutritional applications.

Properties

CAS No.

3069-50-9

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

(2S)-2-acetyloxy-4-methylpentanoic acid

InChI

InChI=1S/C8H14O4/c1-5(2)4-7(8(10)11)12-6(3)9/h5,7H,4H2,1-3H3,(H,10,11)/t7-/m0/s1

InChI Key

IQAAMERVQHMVBU-ZETCQYMHSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)OC(=O)C

Canonical SMILES

CC(C)CC(C(=O)O)OC(=O)C

Origin of Product

United States

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